molecular formula C16H13FO4 B6408509 3-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261911-44-7

3-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6408509
CAS RN: 1261911-44-7
M. Wt: 288.27 g/mol
InChI Key: LEFYUTOZHYZEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid (MFCA) is an organic compound with a wide range of applications in the fields of science and technology. It is a carboxylic acid with a molecular weight of 243.24 g/mol, and is also known as methyl 3-fluoro-4-methoxybenzoate. MFCA is used in the synthesis of various compounds, and its properties make it an excellent choice for a variety of laboratory experiments.

Scientific Research Applications

MFCA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has been used in the synthesis of a variety of heterocyclic compounds, and as a starting material for the synthesis of various polymers.

Mechanism of Action

MFCA is an organic compound that acts as an acid catalyst in organic reactions. It is able to catalyze a variety of reactions, including the Michael addition, aldol condensation, and Wittig reaction. It is also capable of catalyzing the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
MFCA has been studied for its potential physiological and biochemical effects. It has been found to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.

Advantages and Limitations for Lab Experiments

MFCA has several advantages for laboratory experiments. It is highly soluble in water and is relatively stable at room temperature. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that MFCA is a strong acid, and should be handled with care.

Future Directions

MFCA has a wide range of applications in the fields of science and technology, and there are many potential future directions for research. One potential area of research is the development of new synthetic methods for the preparation of MFCA. Additionally, further research could be done to explore the biochemical and physiological effects of MFCA, as well as its potential applications in drug design and development. Finally, further research could be done to explore the potential applications of MFCA in the fields of materials science and nanotechnology.

Synthesis Methods

MFCA can be prepared by the acid-catalyzed reaction of 3-fluoro-4-methoxybenzaldehyde and methyl acrylate. This reaction is typically carried out in aqueous solution at a temperature of 80°C. The reaction produces a mixture of 3-(3-fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid and 3-(3-fluoro-4-methoxycarbonylphenyl)-2-methylbenzyl alcohol. The product can be isolated and purified by recrystallization.

properties

IUPAC Name

3-(3-fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-11(4-3-5-12(9)15(18)19)10-6-7-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFYUTOZHYZEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691486
Record name 3'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-44-7
Record name 3'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.